molecular formula C15H13ClO3 B11770333 Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate

Cat. No.: B11770333
M. Wt: 276.71 g/mol
InChI Key: KQPAKXJSVYVKQN-CSKARUKUSA-N
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Description

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and an ethyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-(4-chlorophenyl)furan-2-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The furan ring and the 4-chlorophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate is unique due to the combination of the furan ring, 4-chlorophenyl group, and ethyl acrylate moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

ethyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H13ClO3/c1-2-18-15(17)10-8-13-7-9-14(19-13)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3/b10-8+

InChI Key

KQPAKXJSVYVKQN-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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